molecular formula C18H17ClN6O3 B2816544 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919020-19-2

3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2816544
CAS No.: 919020-19-2
M. Wt: 400.82
InChI Key: ZNMHQPITMGDLTA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound It features a triazino-purine core, which is a fused ring system combining triazine and purine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the Triazino-Purine Core: This step often involves cyclization reactions where triazine and purine precursors are fused under specific conditions, such as heating with a suitable catalyst.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution, where a chlorophenyl group is introduced to the core structure.

    Addition of the Oxopropyl Group:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized conditions, such as temperature, pressure, and the use of catalysts, are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug development. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazino-purine core can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The chlorophenyl and oxopropyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-hydroxypropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
  • 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-aminopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Uniqueness

The presence of the oxopropyl group in 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione distinguishes it from its analogs. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O3/c1-10(26)8-25-17-20-15-14(16(27)23(3)18(28)22(15)2)24(17)9-13(21-25)11-4-6-12(19)7-5-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMHQPITMGDLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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